3,5-Dinitrotyrosine

Oxidative stress biomarkers Peroxynitrite chemistry Protein tyrosine nitration

3,5-Dinitrotyrosine (C₉H₉N₃O₇; MW 271.18 g/mol) is a non-proteinogenic L-α-amino acid in which the phenolic ring of L-tyrosine is substituted by nitro groups at both the 3- and 5-positions. It is classified as a C-nitro compound and a L-tyrosine derivative within the ChEBI ontology.

Molecular Formula C9H9N3O7
Molecular Weight 271.18 g/mol
CAS No. 18386-16-8
Cat. No. B100771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dinitrotyrosine
CAS18386-16-8
Synonyms3,5-dinitrotyrosine
3,5-dinitrotyrosine, (L)-isome
Molecular FormulaC9H9N3O7
Molecular Weight271.18 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(C(=O)[O-])[NH3+]
InChIInChI=1S/C9H9N3O7/c10-5(9(14)15)1-4-2-6(11(16)17)8(13)7(3-4)12(18)19/h2-3,5,13H,1,10H2,(H,14,15)
InChIKeySAZOSDSFLRXREA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dinitrotyrosine (CAS 18386-16-8) – A Dual-Nitro Tyrosine Derivative for Oxidative Stress Research and Materials Chemistry


3,5-Dinitrotyrosine (C₉H₉N₃O₇; MW 271.18 g/mol) is a non-proteinogenic L-α-amino acid in which the phenolic ring of L-tyrosine is substituted by nitro groups at both the 3- and 5-positions . It is classified as a C-nitro compound and a L-tyrosine derivative within the ChEBI ontology [1]. Unlike the more abundant mono-nitrated analog 3-nitrotyrosine (MW 226.19 g/mol), the second nitro group substantially alters the compound's electronic structure, acid-base behavior, spectroscopic signature, and biochemical recognition [2]. The compound is commercially available as a red powder from major reagent suppliers at ≥98% purity (HPLC) and is supplied as the free amino acid, monohydrate, or sodium salt .

Why 3-Nitrotyrosine or Tyrosine Cannot Substitute for 3,5-Dinitrotyrosine in Quantitative Analytical and Materials Workflows


Although 3-nitrotyrosine and 3,5-dinitrotyrosine co-occur in peroxynitrite-mediated nitration reactions, their product yields differ by approximately 17-fold under identical conditions, reflecting fundamentally distinct formation chemistries that render them non-interchangeable as biomarkers [1]. The second nitro group at the 5-position introduces a strong electron-withdrawing effect that depresses the phenolic pKa by several units relative to 3-nitrotyrosine (pKa ~7.2) [2], alters the UV-visible absorption profile, abolishes azo-coupling reactivity, and creates a unique coordination chemistry platform absent in mono-nitrated analogs [3][4]. Procurement of 3-nitrotyrosine for applications requiring the dinitrated species—such as second-harmonic generation (SHG) materials, CO₂-catalyzed nitration mechanistic studies, or transaminase specificity assays—will yield either false negatives or structurally incoherent products. The quantitative evidence below establishes exactly where these compounds diverge in numerically verifiable terms.

3,5-Dinitrotyrosine – Quantitative Differentiation Evidence Against Closest Analogs


Peroxynitrite-Mediated Tyrosine Nitration: 3-Nitrotyrosine vs. 3,5-Dinitrotyrosine Product Ratio (ca. 17:1)

When leucine–enkephalin (YGGFL) was treated with a 20-fold molar excess of peroxynitrite (ONOO⁻) at physiological pH, the acid hydrolysate revealed that 3-nitrotyrosine accounted for approximately 50% of the original tyrosine, whereas 3,5-dinitrotyrosine represented only about 3% of the original tyrosine—a ratio of roughly 17:1 [1]. Both species were unambiguously confirmed by LC–MS–MS and GC–MS, with no evidence of nitrophenylalanine formation [1]. This ratio demonstrates that under identical nitrative insult, the mono-nitrated product is the dominant species, and di-nitration is a minor, higher-energetic-barrier pathway.

Oxidative stress biomarkers Peroxynitrite chemistry Protein tyrosine nitration

CO₂-Catalyzed vs. Uncatalyzed Peroxynitrite Oxidation of Tyrosine: Exclusive Detection of 3,5-Dinitrotyrosine Only in the CO₂-Catalyzed Pathway

In a mechanistic study of tyrosine oxidation by peroxynitrite, Lymar et al. demonstrated that when tyrosine was the limiting reactant, 3,5-dinitrotyrosine was detected among the reaction products of the CO₂-catalyzed reaction (via the ONO₂CO₂⁻ adduct), but this compound was not detected in the uncatalyzed reaction [1]. Under the catalyzed conditions, the ONO₂CO₂⁻ adduct had a redox potential in excess of 1 V and oxidized tyrosine with a bimolecular rate constant greater than 2 × 10⁵ M⁻¹ s⁻¹, while the uncatalyzed oxidation was much slower and gave significantly lower total yields (approximately 8% vs. 19% for the catalyzed pathway) [1].

Peroxynitrite biochemistry CO₂ catalysis Free radical mechanisms

Human Serum Albumin Nitration Site Selectivity: 9 Residues → 3-Nitrotyrosine vs. 1.2 Residues → 3,5-Dinitrotyrosine

Following exhaustive nitration of human serum albumin (HSA) with excess tetranitromethane at pH 8.0, amino acid analysis demonstrated that of the 18 tyrosine residues present, approximately 7–7.5 remained unmodified, 9 residues were converted to 3-nitrotyrosine, and only 1.2 residues were converted to 3,5-dinitrotyrosine—a selectivity ratio of 7.5:1 favoring mono-nitration [1]. The dinitrated species was specifically localized to residues 411 and partially residue 161, which occupy sterically distinct environments in the protein's disulfide loop architecture [1].

Protein nitration Human serum albumin Tetranitromethane modification

Nonlinear Optical (SHG) Activity of Metal Coordination Complexes: 3,5-Dinitrotyrosine Complexes Show 5–6× Urea SHG Response

The homochiral coordination compounds [Nd(Hdnty)₂(NO₃)(H₂O)₅]·3H₂O (1) and [Mn(Hdnty)₂] (2), synthesized from 3,5-dinitrotyrosine (H₂DNTY), exhibited second-harmonic generation (SHG) responses estimated to be 5 times and 6 times larger than that of urea, respectively [1]. In contrast, the Pb(II) complex [Pb(dnty)(0.5 H₂O)] (3) was SHG-inactive due to Klainman symmetry constraints [1]. These are the first reported metal coordination compounds of 3,5-dinitrotyrosine, and the strong SHG enhancement relative to the free ligand H₂DNTY is attributed to the donor–π–acceptor organic chromophore combined with persistent hydrogen-bonding networks [1]. No comparable NLO-active coordination polymers have been reported using 3-nitrotyrosine as the ligand.

Second-harmonic generation NLO materials Metal-organic frameworks

Chiroptical Identity: Specific Rotation [α]²⁰/D +12° for 3,5-Dinitrotyrosine vs. +2° to +4° for 3-Nitrotyrosine

The specific rotation of 3,5-dinitro-L-tyrosine monohydrate is reported as [α]²⁰/D +12° (c = 1, 1 M HCl) , whereas 3-nitro-L-tyrosine exhibits a significantly lower specific rotation of [α]²⁰/D +2.0° to +4.0° under identical measurement conditions (c = 1, 1 mol/L HCl) . This approximately 3- to 6-fold difference in optical rotation provides a simple, quantitative polarimetric method to distinguish the two compounds and verify enantiopurity upon receipt.

Chiral purity Optical rotation Quality control

Azo-Coupling Reactivity: 3-Nitrotyrosine Readily Couples; 3,5-Dinitrotyrosine Is Unreactive

In histochemical azo-coupling assays using fresh p-nitrodiazobenzene at pH 8.5 in vitro, tyrosine and 3-mononitrotyrosine readily undergo azo-coupling, while 3,5-dinitrotyrosine does not react [1]. This differential reactivity is attributed to the strong electron-withdrawing effect of the second nitro group at the 5-position, which deactivates the aromatic ring toward electrophilic attack by the diazonium ion. The distinction is exploited analytically: after overnight nitration with tetranitromethane (TNM)–pyridine–0.1 N HCl (1:20:40), p-nitrodiazobenzene at pH 8.5 couples with neither histidine, tryptophan, nor tyrosine—because all reactive tyrosines have been converted to the non-coupling 3,5-dinitro form [1].

Histochemistry Diazonium coupling Tyrosine detection

Procurement-Driven Application Scenarios for 3,5-Dinitrotyrosine Based on Verified Differentiation Evidence


Calibration Standard for LC–MS/MS and GC–MS Quantification of Protein Dinitration in Peroxynitrite Research

3,5-Dinitrotyrosine is the essential authentic standard for calibrating the minor (ca. 3% yield) but mechanistically diagnostic dinitration channel in peroxynitrite-treated biological samples [1]. Because 3-nitrotyrosine dominates (~50% yield) and commercial anti-nitrotyrosine antibodies exhibit variable cross-reactivity toward the dinitrated species, chromatographic methods relying on retention time and fragmentation pattern matching require a pure 3,5-dinitrotyrosine reference to avoid false negatives. Laboratories studying CO₂-catalyzed vs. uncatalyzed nitration pathways must procure this compound specifically, as it is the only product that uniquely fingerprints the CO₂-dependent mechanism [2].

Ligand Precursor for Chiral Non-Centrosymmetric Metal-Organic Frameworks with Quantified SHG Activity

Materials chemistry groups synthesizing second-order nonlinear optical (NLO) coordination polymers can employ 3,5-dinitrotyrosine (H₂DNTY) as a chiral, donor–π–acceptor ligand platform. Reaction with Nd³⁺ and Mn²⁺ salts has produced homochiral complexes with SHG responses 5× and 6× that of urea, respectively [3]. The dual-nitro substitution pattern is structurally required: it establishes both the electron-accepting character and the hydrogen-bonding nitro-amino supramolecular synthons that template non-centrosymmetric crystal packing. Mono-nitrotyrosine cannot replicate this electronic architecture, and procurement of 3,5-dinitrotyrosine from vendors offering ≥98% HPLC purity ensures batch-to-batch reproducibility in crystal engineering workflows.

Site-Specific Probe of Sterically Accessible Tyrosine Residues in Protein Topology Mapping

When human serum albumin is nitrated with tetranitromethane, only 1.2 of 18 tyrosine residues (specifically residues 411 and partially 161) undergo di-nitration to 3,5-dinitrotyrosine, whereas 9 residues are mono-nitrated [4]. This selectivity identifies 3,5-dinitrotyrosine as a high-resolution probe for tyrosine residues situated in conformationally unique, sterically accessible microenvironments. Researchers mapping protein surface topology or studying structure–function relationships in nitrated proteins can use the dinitro-/mononitro-tyrosine ratio (~1:7.5 in HSA) as a quantitative readout of local steric accessibility that 3-nitrotyrosine alone—forming at half of all residues—cannot provide.

Negative-Control Standard in Histochemical Azo-Coupling and Diazonium-Based Protein Detection Protocols

In histochemical workflows that employ p-nitrodiazobenzene for tyrosine detection, 3,5-dinitrotyrosine is the definitive non-reacting negative control: unlike tyrosine and 3-nitrotyrosine, which readily undergo azo-coupling at alkaline pH, the dinitrated species is entirely unreactive toward electrophilic diazonium attack [5]. This binary (coupling-positive vs. coupling-negative) behavior makes 3,5-dinitrotyrosine the gold-standard reference for confirming complete nitration of protein tyrosine residues in tetranitromethane-based modification protocols, and for validating the specificity of new diazonium-based imaging probes.

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